Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate
CAS No.: 2034534-80-8
Cat. No.: VC4260086
Molecular Formula: C17H23NO5S
Molecular Weight: 353.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034534-80-8 |
|---|---|
| Molecular Formula | C17H23NO5S |
| Molecular Weight | 353.43 |
| IUPAC Name | ethyl 4-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate |
| Standard InChI | InChI=1S/C17H23NO5S/c1-2-23-17(20)9-8-16(19)18-11-10-15(24(21,22)13-12-18)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
| Standard InChI Key | GEADDXGDZZGYFZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 |
Introduction
Synthesis
The synthesis of Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate would likely involve multi-step reactions starting from thiazepane derivatives. Common methods might include esterification reactions using appropriate reagents like ethyl 4-bromobutanoate and a thiazepane derivative in the presence of a base. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) could be used, with catalysts like Lewis acids to facilitate the reaction.
Potential Applications
Compounds with similar structures, such as thiazepanes, have been explored for their potential in medicinal chemistry, particularly in the development of antipsychotic or anti-allergenic agents. The presence of a phenyl group and an ester linkage in Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate suggests it could interact with biological targets, making it a candidate for further investigation in drug development.
Characterization Techniques
Characterization of this compound would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-visible (UV-vis) spectroscopy. These methods provide insights into the molecular structure, functional groups, and electronic transitions, which are crucial for understanding its chemical properties and potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume